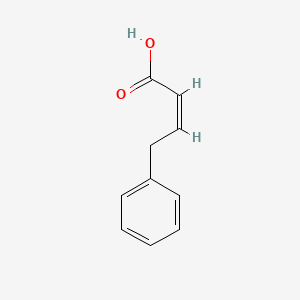
(Z)-4-Phenyl-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Phenyl-2-butenoic acid is an organic compound characterized by the presence of a phenyl group attached to a butenoic acid chain. This compound is known for its unique structural configuration, where the phenyl group is positioned in the Z (cis) configuration relative to the double bond in the butenoic acid chain. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Phenyl-2-butenoic acid typically involves the use of starting materials such as benzaldehyde and malonic acid. One common synthetic route is the Knoevenagel condensation reaction, where benzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes decarboxylation to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Phenyl-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzoic acid and phenylacetic acid are common oxidation products.
Reduction: (Z)-4-Phenylbutanoic acid is a typical reduction product.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
(Z)-4-Phenyl-2-butenoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-4-Phenyl-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Phenyl-2-butenoic acid: The E (trans) isomer of the compound, which has different chemical and physical properties due to the different spatial arrangement of the phenyl group.
Cinnamic acid: A structurally similar compound with a phenyl group attached to a propenoic acid chain.
Phenylacetic acid: A related compound with a phenyl group attached to an acetic acid chain.
Uniqueness
(Z)-4-Phenyl-2-butenoic acid is unique due to its Z (cis) configuration, which imparts distinct reactivity and biological activity compared to its E (trans) isomer and other similar compounds. This unique configuration can influence the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(Z)-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2,(H,11,12)/b8-4- |
InChI Key |
SCBUQIQXUBOQAI-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















